The synthesis of rac,cis-Milnacipran Hydrochloride involves several chemical processes aimed at achieving high optical purity. One notable method includes the resolution of racemic cis-milnacipran using mandelic acid as a resolving agent, which allows for the separation of its optical isomers effectively .
Another approach involves a multi-step synthesis starting from readily available precursors like benzyl cyanide and epichlorohydrin. The process typically includes cycloalkylation reactions followed by various transformations such as amidation and hydrolysis to yield the desired hydrochloride salt . The reaction conditions are optimized to ensure minimal environmental impact, aligning with principles of green chemistry by utilizing water as a solvent .
Rac,cis-Milnacipran Hydrochloride exhibits a complex molecular structure characterized by two chiral centers. Its structural representation can be summarized as follows:
The stereochemistry of this compound plays a crucial role in its pharmacological activity, with specific configurations influencing its efficacy in neurotransmitter modulation .
Rac,cis-Milnacipran Hydrochloride undergoes various chemical reactions that are essential for its synthesis and functionalization. Key reactions include:
These reactions require careful control of temperature and pH to optimize yields and minimize by-products .
The mechanism of action for rac,cis-Milnacipran Hydrochloride primarily involves its role as a selective serotonin and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission.
Rac,cis-Milnacipran Hydrochloride appears as a white to off-white powder with high solubility in water, classifying it as a BCS class I drug (high solubility and high permeability). Key properties include:
Property | Value |
---|---|
Appearance | White to off-white powder |
Solubility | High |
Melting Point | Not specified |
Stability | Stable under normal conditions |
These properties are crucial for its formulation in pharmaceutical applications, ensuring effective delivery mechanisms .
Rac,cis-Milnacipran Hydrochloride finds extensive application in both clinical settings and research environments:
rac,cis-Milnacipran Hydrochloride is a cyclopropane-containing antidepressant with the chemical name (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride. Its molecular formula is C₁₅H₂₂N₂O·HCl, corresponding to a molecular weight of 282.81 g/mol [9]. The compound features a cis-configured cyclopropane ring fused to a phenyl group and a carboxamide moiety with diethyl substitution. The aminomethyl side chain (–CH₂NH₂) is pharmacologically essential for monoamine reuptake inhibition [4] .
As a hydrochloride salt, it exists as a white to light yellow crystalline solid with a melting point of 181°C (with decomposition) . It exhibits high water solubility, facilitating its bioavailability. The cis-configuration is critical for binding to serotonin (SERT) and norepinephrine (NET) transporters, with in vitro studies showing a 2–3-fold higher potency for NET inhibition (Kᵢ = 68 nM) compared to SERT (Kᵢ = 151 nM) [4] [6]. This preference distinguishes it from other SNRIs like duloxetine or venlafaxine .
The cyclopropane ring introduces geometric constraints, generating four stereoisomers: two cis-diastereomers (enantiomeric pair) and two trans-diastereomers (enantiomeric pair). The cis-configured isomers (where phenyl and aminomethyl groups reside on the same face of the cyclopropane) exhibit superior biological activity due to optimal spatial alignment for transporter binding [4].
trans-Milnacipran, in contrast, displays reduced affinity for NET/SERT and is pharmacologically irrelevant. This geometric distinction arises from ring strain: the bond angles in the cis-isomer (~114°) better accommodate bulky substituents than the trans-isomer (~125°), which suffers from steric clashes . Computational models confirm the cis-configuration enables hydrogen bonding between the aminomethyl group and transmembrane residues of NET, a feature absent in the trans-isomer [4].
Table 1: Stereoisomers of Milnacipran
Stereochemistry | Configuration | NET Kᵢ (nM) | SERT Kᵢ (nM) |
---|---|---|---|
cis-(1R,2S) | Levomilnacipran | 71 | 11 |
cis-(1S,2R) | Dextromilnacipran | 91 | 16 |
trans-isomers | Mixture | >500 | >500 |
Data from pharmacological studies [4]
Racemic cis-milnacipran (rac-milnacipran) comprises equimolar (1R,2S)- and (1S,2R)-enantiomers. Resolution is industrially achieved via three methods:
Chiral Pool Synthesis:Kilogram-scale production of levomilnacipran [(1R,2S)-isomer] uses enantiopure (R)-epichlorohydrin (>98% ee) as a starting material. Cyclopropanation with phenyl acetonitrile yields lactone intermediate 3 with 96% ee, followed by ring-opening and functionalization to the target amine [2]. Solvent choice is critical: benzene optimizes yield (67%) and enantiopurity, whereas toluene or THF reduces both [2].
Diastereomeric Salt Formation:Classical resolution employs chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts with rac-milnacipran. These salts exhibit divergent solubility profiles, enabling separation by fractional crystallization. For example, the (R,R)-tartrate salt of (1R,2S)-milnacipran crystallizes preferentially from ethanol, yielding >99% ee after recrystallization [7] [8].
Enzymatic/Chromatographic Methods:Bioengineered cytochrome P450 variants (e.g., BM3-Hstar) catalyze asymmetric cyclopropanation of acrylamide substrates, forming lactone precursors to levomilnacipran with high enantioselectivity [2]. Preparative chiral HPLC using cellulose-based stationary phases resolves racemates on milligram scales .
Enantiopure levomilnacipran [(1R,2S)-isomer] exhibits distinct physicochemical behaviors compared to the racemate:
Table 2: Physicochemical Comparison
Property | rac,cis-Milnacipran HCl | Levomilnacipran [(1R,2S)-HCl] |
---|---|---|
Molecular Weight | 282.81 g/mol | 282.81 g/mol |
Water Solubility | 120 mg/mL | 95 mg/mL |
Protein Binding | 13% | 22% |
Log P (Octanol/Water) | 3.27 | 3.29 |
Brain/Plasma Ratio | 0.8 | 1.2 |
Data compiled from pharmacokinetic and solubility studies [6]
The racemate’s lower melting point and higher solubility present manufacturing advantages, but enantiopure levomilnacipran offers optimized receptor engagement and reduced off-target effects [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: